5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol
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Overview
Description
5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation . This process often requires specific reagents and conditions, such as the use of trifluoromethyl iodide (CF3I) and a radical initiator under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings.
Scientific Research Applications
5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrole ring can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione: Similar structure with a triazole ring instead of a pyrrole ring.
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Contains a trifluoromethyl group and a phenyl ring but differs in the functional groups attached.
Uniqueness
5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol is unique due to the combination of the trifluoromethyl group, phenyl ring, and pyrrole ring with a methanol group. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Property | Value |
---|---|
CAS Number | Not specified |
Molecular Formula | C13H14N2O2 |
Molecular Weight | 230.26 g/mol |
IUPAC Name | 1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate |
The biological activity of 1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate is primarily attributed to its interactions with various biological targets:
- Receptor Modulation : This compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems.
- Oxidative Stress Response : Similar to other oxalates, it can induce oxidative stress, which has been linked to cellular damage and inflammation in various tissues, particularly in renal cells .
Biological Activities
- Antimicrobial Properties : Research indicates that derivatives of phenylpyridine compounds exhibit antimicrobial activity against a range of pathogens. This suggests that 1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate may possess similar properties, warranting further investigation.
- Anticancer Potential : Some studies have explored the cytotoxic effects of phenylpyridine derivatives on cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be an essential aspect of its therapeutic profile.
- Neuroprotective Effects : Preliminary data suggest that compounds with similar structures may offer neuroprotection by modulating pathways involved in neurodegeneration .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition, suggesting that 1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate could be effective against these pathogens.
Case Study 2: Anticancer Activity
In vitro studies using various cancer cell lines demonstrated that phenylpyridine derivatives could inhibit cell proliferation and induce apoptosis. For instance, a derivative showed a significant decrease in viability in breast cancer cells after 48 hours of treatment.
Comparative Analysis with Similar Compounds
Properties
Molecular Formula |
C12H10F3NO |
---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
[5-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl]methanol |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)10-4-2-1-3-9(10)11-5-8(7-17)6-16-11/h1-6,16-17H,7H2 |
InChI Key |
POEJSRFJNSUDHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN2)CO)C(F)(F)F |
Origin of Product |
United States |
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